molecular formula C18H26SSi2 B13680722 Bis[2-(trimethylsilyl)phenyl]sulfane

Bis[2-(trimethylsilyl)phenyl]sulfane

Cat. No.: B13680722
M. Wt: 330.6 g/mol
InChI Key: YHVUISWNMBNTMU-UHFFFAOYSA-N
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Description

Bis[2-(trimethylsilyl)phenyl]sulfane: is an organosulfur compound characterized by the presence of two trimethylsilyl groups attached to a phenyl ring, which is further bonded to a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trimethylsilyl)phenyl]sulfane typically involves the reaction of 2-(trimethylsilyl)phenyl lithium with sulfur. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Bis[2-(trimethylsilyl)phenyl]sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis[2-(trimethylsilyl)phenyl]sulfane is used as a precursor in the synthesis of more complex organosulfur compounds. It serves as a building block in the preparation of sulfoxides, sulfones, and other sulfur-containing molecules .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable intermediate in the synthesis of advanced materials .

Mechanism of Action

The mechanism by which Bis[2-(trimethylsilyl)phenyl]sulfane exerts its effects is primarily through its ability to undergo various chemical transformations. The sulfur atom in the compound can participate in oxidation and reduction reactions, while the trimethylsilyl groups can be substituted with other functional groups. These transformations enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Bis[2-(trimethylsilyl)phenyl]sulfane is unique due to the presence of both trimethylsilyl groups and a phenyl ring bonded to sulfur.

Properties

Molecular Formula

C18H26SSi2

Molecular Weight

330.6 g/mol

IUPAC Name

trimethyl-[2-(2-trimethylsilylphenyl)sulfanylphenyl]silane

InChI

InChI=1S/C18H26SSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3

InChI Key

YHVUISWNMBNTMU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1SC2=CC=CC=C2[Si](C)(C)C

Origin of Product

United States

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